molecular formula C12H10N2 B3320195 4-Methyl-5h-pyrido[4,3-b]indole CAS No. 121714-42-9

4-Methyl-5h-pyrido[4,3-b]indole

Cat. No.: B3320195
CAS No.: 121714-42-9
M. Wt: 182.22 g/mol
InChI Key: VGHYDGMSJXYFDB-UHFFFAOYSA-N
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Description

4-Methyl-5h-pyrido[4,3-b]indole is a heterocyclic organic compound that belongs to the indole family. This compound is of particular interest due to its unique chemical properties and potential therapeutic applications. It is commonly used in scientific research, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5h-pyrido[4,3-b]indole typically involves the reaction of pyridine and indole derivatives under specific chemical conditions. One common method involves the use of dihydrofuran and hydrazone, which are heated to above 160°C in Dowtherm A. The resulting product is then recrystallized from dimethylformamide (DMF) to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5h-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

4-Methyl-5h-pyrido[4,3-b]indole has a wide range of scientific research applications, including:

    Anti-Cancer Properties: This compound has shown potent anti-cancer activity against various cancer cell lines, including HeLa, A549, HepG2, and MCF-7.

    Apoptosis Induction: In rat splenocytes, it activates caspase-3-like proteases, serving as an apoptotic marker.

    Metabolic Pathways and Signaling: Research into its metabolic fate and impact on cellular signaling pathways could reveal novel targets for drug development.

    Drug Design and Molecular Docking: Computational methods are used to explore its binding interactions with specific protein targets, aiding in drug design efforts.

Comparison with Similar Compounds

4-Methyl-5h-pyrido[4,3-b]indole can be compared with other similar compounds, such as:

    9-aryl-5H-pyrido[4,3-b]indole derivatives: These compounds also act as tubulin polymerization inhibitors and have shown significant anti-proliferative activity.

    5H-Pyrido[3,2-b]indole: Another indole derivative with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific anti-cancer properties and its ability to induce apoptosis through tubulin polymerization inhibition .

Properties

IUPAC Name

4-methyl-5H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-13-7-10-9-4-2-3-5-11(9)14-12(8)10/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYDGMSJXYFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Methyl-5H-pyrido[4,3-b]indole derivatives interesting for cancer research?

A1: These compounds are structurally similar to ellipticines, known for their antitumor activity. This similarity sparked interest in exploring this compound derivatives as potential anti-cancer agents. [] They represent a tricyclic analog of ellipticines, essentially with one less ring in their structure. This structural modification allows researchers to investigate how changes in the core scaffold translate to interactions with biological targets and ultimately, anticancer activity. []

Q2: How do this compound derivatives interact with DNA?

A2: While the provided research doesn't delve into the specific binding mode of 4-Methyl-5H-pyrido[4,3-b]indoles, closely related compounds like Trp-P-1 and Trp-P-2, also γ-carbolines, have been shown to intercalate into DNA. [, ] Intercalation is a process where the planar aromatic rings of a molecule insert themselves between the base pairs of DNA. This interaction disrupts DNA structure and function, ultimately interfering with crucial cellular processes like replication and transcription, leading to cell death. [, ] Given the structural similarities, it is plausible that this compound derivatives could exhibit a similar DNA-intercalating mechanism.

Q3: Have specific structural modifications in this compound derivatives been linked to enhanced antitumor activity?

A3: Yes, research indicates that the presence of specific substituents on the this compound scaffold significantly impacts its cytotoxic activity. For instance, derivatives with a NH(CH2)3N(R)2 side chain (R = CH3 or C2H5) at position 1, a 4-methyl group, and an 8-OH substituent displayed the most potent cytotoxicities against L1210 leukemia cells in vitro and in vivo, particularly those with either a 5-NH or 5-NCH3 group. [] This highlights the importance of the side chain at position 1, the hydroxyl group at position 8, and the nature of the substituent at position 5 in dictating the anticancer properties of this class of compounds.

Q4: Beyond direct DNA interactions, are there other mechanisms by which this compound derivatives might exert antitumor effects?

A4: Research suggests that closely related γ-carbolines, like Trp-P-1 and Trp-P-2, can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. [] These enzymes manage the topological state of DNA, and their inhibition can lead to DNA damage and ultimately cell death. Although not directly demonstrated for this compound derivatives, their structural similarity to Trp-P-1 and Trp-P-2 raises the possibility of a similar mechanism of action. Further investigations are needed to confirm this hypothesis.

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